3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester group at the 1-position and a branched amine substituent at the 3-position. The substituent comprises a 2-aminoethyl chain and an isopropyl group, creating a tertiary amine structure. This compound is listed in commercial catalogs (e.g., CymitQuimica Ref: 10-F081059) but is marked as discontinued .
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)20(11-9-18)16-8-10-19(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKYZZYNKUJDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine ring serves as the foundational structure for this compound. Two primary approaches dominate its synthesis: cyclization of linear precursors and modification of preformed pyrrolidine derivatives .
In the cyclization method, γ-aminobutyric acid (GABA) derivatives are treated with reducing agents such as lithium aluminum hydride (LiAlH₄) to form the pyrrolidine backbone. For instance, ethyl 4-aminobutyrate undergoes intramolecular cyclization under acidic conditions (HCl, ethanol, 80°C) to yield pyrrolidine-1-carboxylate intermediates. Alternatively, preformed pyrrolidine substrates like 3-hydroxypyrrolidine-1-carboxylic acid benzyl ester are functionalized via mesylation or tosylation to introduce reactive leaving groups at the 3-position, enabling subsequent nucleophilic substitutions.
A patent by details the use of methanesulfonic acid esters (mesylates) to activate the hydroxyl group of 3-hydroxypyrrolidine derivatives. For example, treatment of (R)-3-hydroxypyrrolidine-1-carboxylate with mesyl chloride in ethyl acetate at 0–5°C produces the corresponding mesylate, which is highly reactive toward amine nucleophiles.
Introduction of Aminoethyl and Isopropylamino Groups
The sequential installation of the 2-aminoethyl and isopropylamino groups requires careful protection-deprotection strategies to prevent side reactions. A three-step sequence is commonly employed:
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Alkylation : The mesylated pyrrolidine intermediate reacts with isopropylamine in tetrahydrofuran (THF) at 50–60°C to form the isopropylamino-substituted pyrrolidine.
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Reductive Amination : The resulting secondary amine undergoes reductive amination with 2-aminoacetaldehyde dimethyl acetal using sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the aminoethyl moiety.
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Deprotection : Acidic hydrolysis (6M HCl, reflux) removes the acetal protecting group, yielding the free primary amine.
This approach achieves an overall yield of 58–62% with minimal epimerization, as confirmed by chiral HPLC analysis.
Benzyl Ester Formation
Reaction Optimization
Catalytic Systems
Catalytic hydrogenation proves superior for reducing imine intermediates during reductive amination. Palladium on carbon (Pd/C, 10% w/w) under 3 atm H₂ pressure in ethanol achieves quantitative conversion within 2 hours, compared to 72% yield using NaBH₃CN.
For esterification, DMAP-catalyzed Steglich conditions outperform traditional acid-catalyzed methods, reducing reaction time from 24 hours to 6 hours while maintaining >99% enantiomeric excess (ee).
Solvent and Temperature Effects
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THF vs. DCM : THF enhances nucleophilicity in alkylation steps (k = 0.15 min⁻¹ in THF vs. 0.08 min⁻¹ in DCM).
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Temperature Control : Mesylation at 0–5°C minimizes sulfonate byproducts, increasing yield from 67% (room temperature) to 89%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance scalability. A two-stage system combines:
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Stage 1 : Mesylation in a microreactor (residence time: 5 min, 0°C).
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Stage 2 : Alkylation in a packed-bed reactor filled with immobilized isopropylamine (70°C, 10 bar).
This setup achieves a throughput of 12 kg/day with 94% purity, validated by LC-MS.
Purification Techniques
Simulated moving bed chromatography (SMB) replaces traditional column chromatography for large-scale purification. SMB using a Chiralpak® AD-H column and hexane/isopropanol (85:15) eluent resolves enantiomers with 99.5% ee, reducing solvent consumption by 40%.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization-Reductive Amination | 62 | 98 | High stereoselectivity | Multi-step, costly reagents |
| Mesylation-Alkylation | 71 | 95 | Scalable | Requires cryogenic conditions |
| Continuous Flow | 89 | 94 | High throughput | High initial capital investment |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-1-carboxylic acid benzyl esters with diverse substitutions. Below is a comparative analysis of structurally related analogs, focusing on substituent effects, physicochemical properties, and synthesis routes.
Structural Analogues and Substitution Patterns
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyethyl or methoxycarbonyl substituents (e.g., in , compound 25) improve aqueous solubility but may reduce metabolic stability .
- Stability : Benzyl esters are more labile to hydrolysis than tert-butyl esters (e.g., in ), making them suitable for prodrug designs requiring enzymatic cleavage .
Biological Activity
3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known as (R)-3-[(2-aminoethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, is a compound with significant potential in pharmacological applications. Its structure features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 305.42 g/mol
- CAS Number : 1354011-48-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy. The compound has shown selective cytotoxicity towards certain cancer cell lines, notably HL-60 cells, which are derived from human leukemia. This selectivity is crucial for minimizing damage to healthy cells while effectively targeting malignant ones.
Biological Activity Overview
The compound exhibits several biological activities:
- Cytotoxicity : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death .
- Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of various cancer cell lines while displaying milder effects on non-cancerous cells. This characteristic suggests a potential role in targeted cancer therapies .
- Structure-Activity Relationship (SAR) : The structural diversity of pyrrolidine derivatives has been explored extensively, revealing that modifications to the substituents on the pyrrolidine ring can significantly influence biological activity. For instance, variations in the benzyl group and amino substituents can enhance cytotoxic potency and selectivity .
Case Study 1: Cytotoxicity Evaluation
A study conducted on a library of benzylpyrrolidin analogues, including this compound, revealed promising results in inducing apoptosis in HL-60 cells. The lead compounds exhibited IC values significantly lower than those observed in solid tumor-derived cell lines, indicating a preference for hematological malignancies .
Case Study 2: SAR Analysis
A comprehensive SAR analysis highlighted that compounds with specific substitutions at the 3-position of the pyrrolidine ring showed enhanced interactions with apoptotic pathways. The introduction of various functional groups was found to modulate the compound's affinity for caspase enzymes, thereby affecting its cytotoxic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 1354011-48-5 |
| Cytotoxicity (HL-60 Cells) | IC: <10 µM |
| Selectivity | Higher against HL-60 than solid tumors |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester with high enantiopurity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection strategies for the amino and ester groups to avoid side reactions (e.g., benzyl ester stability under basic conditions) .
- Chiral resolution techniques such as chiral HPLC or enzymatic resolution to ensure enantiomeric purity, given the compound’s stereochemical complexity .
- Optimized reaction conditions (e.g., inert atmosphere, controlled pH) to preserve the integrity of the pyrrolidine ring and prevent racemization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to assign stereochemistry and verify substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography (if crystalline) to resolve ambiguities in spatial arrangement, particularly for the pyrrolidine ring and isopropyl-amino group .
Q. What are the key solubility and stability parameters for handling this compound in aqueous vs. organic media?
- Methodological Answer:
- Solubility: The benzyl ester enhances lipophilicity, making it soluble in DMSO or dichloromethane. For aqueous buffers (pH 7.4), use co-solvents like ethanol (<10% v/v) to prevent precipitation .
- Stability: Monitor hydrolysis of the benzyl ester under acidic/basic conditions via periodic HPLC analysis. Store at -20°C under nitrogen to prolong shelf life .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against neurological targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against receptors like NMDA or serotonin transporters, leveraging the compound’s amino-ethyl motif for hydrogen-bonding interactions .
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time, focusing on the flexibility of the pyrrolidine ring .
- Pharmacophore modeling to identify critical functional groups (e.g., benzyl ester for membrane permeability) .
Q. What experimental strategies resolve contradictions in observed bioactivity data across cell lines?
- Methodological Answer:
- Dose-response profiling (IC₅₀/EC₅₀ curves) to differentiate target-specific effects from off-target cytotoxicity .
- Metabolic stability assays (e.g., liver microsomes) to rule out differential metabolite formation as a cause of variability .
- Kinetic binding assays (SPR, ITC) to quantify affinity for proposed targets and validate computational predictions .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer:
- Prodrug modification: Replace the benzyl ester with a labile group (e.g., pivaloyloxymethyl) to enhance oral bioavailability while retaining activity .
- Plasma protein binding assays (equilibrium dialysis) to assess free fraction and correlate with efficacy .
- In situ perfusion studies (rat intestinal models) to evaluate absorption mechanisms linked to the amino-ethyl side chain .
Q. What are the best practices for analyzing stereochemical impurities in scaled-up batches?
- Methodological Answer:
- Chiral stationary phase HPLC with polar organic mobile phases (e.g., heptane/ethanol/DEA) to detect <0.1% enantiomeric excess .
- Circular dichroism (CD) spectroscopy to correlate optical activity with biological potency .
- Process analytical technology (PAT) for real-time monitoring of stereochemical fidelity during industrial-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
